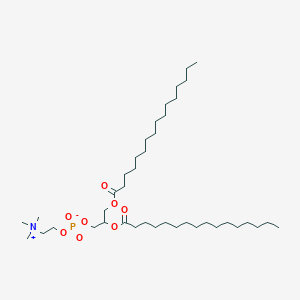
ジクロフェナクジエチルアミン
概要
説明
ジクロフェナクジエチルアミンは、痛みと炎症の治療に一般的に使用される非ステロイド性抗炎症薬(NSAID)です。 これはフェニル酢酸の誘導体であり、変形性関節症、関節リウマチ、強直性脊椎炎などの状態の管理に効果的であることで知られています 。 ジクロフェナクジエチルアミンは、炎症と痛みに寄与する化合物であるプロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2を阻害することによって機能します .
科学的研究の応用
ジクロフェナクジエチルアミンは、科学研究において幅広い用途があります。
化学: NSAIDとそのさまざまな化学物質との相互作用に関する研究において、モデル化合物として使用されます。
生物学: ジクロフェナクジエチルアミンは、NSAIDが細胞プロセスと炎症経路に及ぼす影響を研究するために使用されます。
医学: さまざまな炎症性疾患の治療におけるその有効性と安全性を評価するために、臨床研究で広く使用されています。
作用機序
ジクロフェナクジエチルアミンは、シクロオキシゲナーゼ-1とシクロオキシゲナーゼ-2という酵素を阻害することによって効果を発揮します。これらの酵素は、炎症と痛みの仲介役であるプロスタグランジンの産生に関与しています。 これらの酵素を阻害することにより、ジクロフェナクジエチルアミンはプロスタグランジンの産生を減らし、痛みと炎症を軽減します .
6. 類似の化合物との比較
ジクロフェナクジエチルアミンは、しばしばイブプロフェン、ナプロキセン、ケトプロフェンなどの他のNSAIDと比較されます。以下は、比較の重要なポイントです。
イブプロフェン: ジクロフェナクジエチルアミンとイブプロフェンはどちらも痛みと炎症の軽減に効果的ですが、ジクロフェナクジエチルアミンは、その高い効力とより長い作用時間のために、しばしば好まれます.
ナプロキセン: ナプロキセンは、ジクロフェナクジエチルアミンに比べて半減期が長く、長時間の鎮痛を必要とする状態に適しています.
ケトプロフェン: ケトプロフェンは、抗炎症特性に関してジクロフェナクジエチルアミンに似ていますが、消化器系の副作用のリスクが高いため、あまり使用されていません.
類似の化合物:
- イブプロフェン
- ナプロキセン
- ケトプロフェン
- インドメタシン
- ピロキシカム
ジクロフェナクジエチルアミンは、そのバランスの取れた有効性と安全性プロファイルにより際立っており、臨床および研究の両方において広く使用されているNSAIDとなっています。
Safety and Hazards
将来の方向性
Topical diclofenac diethylamine is often used as first-line treatment for acute joint pain before oral therapy is started . It is applied directly to the site of pain, avoiding a first-pass effect, and if used in combination with oral NSAIDs, it may enable dosage of the latter to be reduced . Future research may focus on improving the formulation for better skin penetration and efficacy .
生化学分析
Biochemical Properties
Diclofenac diethylamine interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This interaction is crucial in its role as an NSAID, as it directly influences the biochemical reactions involved in inflammation and pain signaling .
Cellular Effects
The primary cellular effect of diclofenac diethylamine is the reduction of inflammation and pain signaling. By inhibiting COX-1 and COX-2 enzymes, it decreases the production of PGs, which are key players in these processes . This can influence various cellular processes, including cell signaling pathways and gene expression related to inflammation and pain.
Molecular Mechanism
The molecular mechanism of diclofenac diethylamine involves its binding to COX-1 and COX-2 enzymes, inhibiting their activity and reducing the production of PGs . This results in decreased inflammation and pain signaling. The binding interactions with these enzymes are crucial for its effectiveness as an NSAID .
Temporal Effects in Laboratory Settings
The effects of diclofenac diethylamine can change over time in laboratory settings. For instance, studies have shown that the degradation of diclofenac diethylamine can be influenced by various factors, such as temperature and pH
Dosage Effects in Animal Models
The effects of diclofenac diethylamine can vary with different dosages in animal models. For instance, studies have shown that diclofenac can cause a high death rate among certain species at high doses
Metabolic Pathways
Diclofenac diethylamine is involved in metabolic pathways related to the production of PGs. It interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of PGs . This can also affect metabolic flux or metabolite levels.
Transport and Distribution
Diclofenac diethylamine is distributed within cells and tissues primarily through its interaction with COX-1 and COX-2 enzymes
Subcellular Localization
The subcellular localization of diclofenac diethylamine is likely related to its target enzymes, COX-1 and COX-2, which are found in various compartments within the cell
準備方法
合成経路と反応条件: ジクロフェナクジエチルアミンの合成は、通常、2,6-ジクロロアニリンとフェニル酢酸の反応を含みます。このプロセスには、次の手順が含まれます。
ニトロ化: 2,6-ジクロロアニリンはニトロ化されて2,6-ジクロロ-4-ニトロアニリンを生成します。
還元: ニトロ基はアミノ基に還元され、2,6-ジクロロ-4-アミノフェニル酢酸が生成されます。
工業生産方法: 工業用では、ジクロフェナクジエチルアミンは、しばしばエマルジェル製剤を使用して製造されます。これには、イソプロピルミリスチン酸、イソプロピルアルコール、プロピレングリコールを浸透促進剤として、カルボマー980を水性ゲル基質マトリックスとして組み合わせることが含まれます。 液体パラフィンは油相マトリックスとして使用され、ポリオキシエチレンソルビタンモノラウレートとグリセリンモノステアレート/ジステアレートは乳化剤として使用されます .
化学反応の分析
反応の種類: ジクロフェナクジエチルアミンは、次のようなさまざまな化学反応を起こします。
酸化: ジクロフェナクは酸化されてキノンイミン誘導体を生成する可能性があります。
還元: 還元反応により、ジクロフェナクは対応するアミン誘導体に変換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
酸化: キノンイミン誘導体。
還元: アミン誘導体。
置換: ハロゲン化ジクロフェナク誘導体.
類似化合物との比較
Diclofenac Diethylamine is often compared with other NSAIDs such as ibuprofen, naproxen, and ketoprofen. Here are some key points of comparison:
Similar Compounds:
- Ibuprofen
- Naproxen
- Ketoprofen
- Indomethacin
- Piroxicam
Diclofenac Diethylamine stands out due to its balanced efficacy and safety profile, making it a widely used NSAID in both clinical and research settings.
特性
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVZPANTCLRASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999449 | |
| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-16-8 | |
| Record name | Diclofenac diethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC DIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)

![8-Chloro-5,10-Dihydro-11h-Dibenzo[b,E][1,4]diazepin-11-One](/img/structure/B195747.png)





![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
